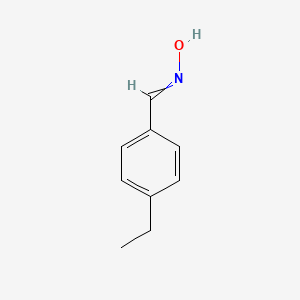

4-ethylbenzaldehyde oxime

Description

General Overview of Oximes in Organic Synthesis

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH. wikipedia.org They are formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgvedantu.com This reaction is a versatile and fundamental process in organic chemistry, serving as a method for the protection, purification, and characterization of carbonyl compounds. testbook.com Oximes are typically crystalline solids with distinct melting points, which makes them useful for identifying liquid aldehydes and ketones. testbook.combritannica.com

The utility of oximes extends far beyond simple derivatives of carbonyl compounds. They are valuable intermediates in a variety of organic transformations. numberanalytics.com For instance, the Beckmann rearrangement allows for the conversion of oximes into amides, a reaction of significant industrial importance, such as in the synthesis of caprolactam, the precursor to Nylon-6. vedantu.combritannica.com Oximes can also be reduced to form amines, dehydrated to yield nitriles, and can be involved in the formation of nitro compounds and nitrones. testbook.combritannica.com More recently, the chemistry of oxime radicals has gained attention, opening new avenues for their application in organic synthesis, including intramolecular cyclizations. beilstein-journals.org

Historical Development and Significance of Oxime Chemistry

The study of oximes dates back to the 19th century, with their discovery being a significant milestone in the development of organic chemistry. numberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting their structure, and was coined in the late 1800s. wikipedia.orgtestbook.com German chemist Victor Meyer was a key figure in the early investigation of oxime formation. numberanalytics.com

Initially, the primary significance of oximes lay in their use for the identification and characterization of aldehydes and ketones. britannica.com However, their synthetic potential was quickly recognized. The Beckmann rearrangement, discovered in 1886, demonstrated the value of oximes as precursors to amides. wikipedia.org Over the years, the scope of oxime chemistry has expanded dramatically. They have become crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comresearchgate.net The development of new reactions involving oximes and a deeper understanding of their reactivity continue to make them a relevant and active area of research in modern organic chemistry. beilstein-journals.orgnih.gov

Structural Features of Aldoximes and Ketoximes

Oximes are structurally defined by a carbon-nitrogen double bond, with a hydroxyl group attached to the nitrogen atom. vedantu.com The general formula is RR'C=NOH. wikipedia.org A key distinction is made between aldoximes and ketoximes based on the nature of the 'R' groups attached to the carbon atom.

Aldoximes: In aldoximes, one of the 'R' groups is a hydrogen atom (R' = H), as they are derived from aldehydes (RCHO). wikipedia.orgvedantu.com

Ketoximes: In ketoximes, both 'R' groups are organic side-chains (alkyl or aryl groups), as they are derived from ketones (RCOR'). wikipedia.orgvedantu.com

This structural difference influences their chemical properties and reactivity. vedantu.com A significant feature of oximes is the potential for geometric isomerism (E/Z isomerism) around the C=N double bond, especially when the two 'R' groups on the carbon are different. vedantu.com Historically, the terms syn and anti were used to describe these isomers, particularly for aldoximes, indicating the spatial relationship between the R group and the hydroxyl group. wikipedia.org

The structure of oximes can be characterized by infrared spectroscopy, with typical absorption bands observed for the O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) bonds. wikipedia.orgvedantu.com

| Feature | Aldoxime | Ketoxime |

| Precursor | Aldehyde (RCHO) | Ketone (RCOR') |

| Structure | RHC=NOH | RR'C=NOH |

| 'R' Groups | One R group is Hydrogen | Both R groups are organic |

Contextualizing 4-Ethylbenzaldehyde (B1584596) Oxime within the Broader Oxime Landscape

4-Ethylbenzaldehyde oxime, with the chemical formula C₉H₁₁NO, is an aldoxime. scbt.com It is derived from the reaction of 4-ethylbenzaldehyde with hydroxylamine. asianpubs.org As an aldoxime, it shares the general structural and chemical properties of this class of compounds. Its synthesis follows the standard procedure for oximation. rsc.org

Within the vast family of oximes, this compound can be considered a specific derivative with potential applications as an intermediate in organic synthesis. For instance, its precursor, 4-ethylbenzaldehyde, has been used in the synthesis of 4,4′-diaminotriphenylmethanes. chemicalbook.com While detailed research findings specifically on this compound are not extensively documented in the provided search results, its properties can be inferred from the general behavior of substituted benzaldehyde (B42025) oximes. rsc.orgwikipedia.org

Properties of this compound

| Property | Value |

| CAS Number | 61946-88-1 scbt.com |

| Molecular Formula | C₉H₁₁NO scbt.comhoffmanchemicals.com |

| Molecular Weight | 149.19 g/mol scbt.comhoffmanchemicals.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

N-[(4-ethylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)7-10-11/h3-7,11H,2H2,1H3 |

InChI Key |

DCBIVYBFOCPTQI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylbenzaldehyde Oxime

Conventional Oximation Procedures

Traditional methods for synthesizing 4-ethylbenzaldehyde (B1584596) oxime have been well-established, primarily involving the condensation reaction between 4-ethylbenzaldehyde and a hydroxylamine (B1172632) salt.

The most common laboratory-scale synthesis involves the direct reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride. In this reaction, the aldehyde group (-CHO) of 4-ethylbenzaldehyde reacts with hydroxylamine (NH₂OH) to form an oxime (=NOH) and water. Hydroxylamine is typically used in the form of its hydrochloride salt (NH₂OH·HCl) for stability. A base is required to neutralize the hydrochloric acid liberated during the reaction, which would otherwise protonate the hydroxylamine, rendering it non-nucleophilic.

The general reaction is as follows:

C₂H₅C₆H₄CHO + NH₂OH·HCl → C₂H₅C₆H₄CH=NOH + HCl + H₂O

The efficiency and yield of the oximation reaction are significantly influenced by the choice of catalyst and the specific reaction conditions, such as solvent and temperature.

While base catalysis is more common for this specific transformation, acid catalysis can also be employed in oximation reactions. In some cases, weak acids like oxalic acid have been used to facilitate the synthesis of oximes from aldehydes. The acid catalyst works by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxylamine. However, strong acidic conditions are generally avoided as they can lead to the hydrolysis of the resulting oxime.

Base catalysis is the most frequently employed method for the synthesis of 4-ethylbenzaldehyde oxime from hydroxylamine hydrochloride. The base serves to liberate free hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile. Common bases used for this purpose include sodium acetate, sodium carbonate, and potassium carbonate. The choice of base can impact the reaction rate and yield. For instance, stronger bases like sodium or potassium carbonate can lead to faster reactions compared to weaker bases like sodium acetate. The reaction is often carried out in a protic solvent, such as aqueous ethanol (B145695), at room temperature or with gentle heating.

A study on the kinetics of oxime formation from various benzaldehydes, including 4-ethylbenzaldehyde, with hydroxylamine in an aqueous solution at 25°C and an ionic strength of 0.1, revealed that the reaction is subject to general acid-base catalysis. The pH-rate profile for 4-ethylbenzaldehyde showed a maximum rate at a pH of approximately 4.5, which corresponds to the pKa of hydroxylamine. This indicates that the reaction proceeds most efficiently when both the free hydroxylamine and its protonated form are present.

Table 1: Comparison of Base Catalysts in the Synthesis of this compound

| Catalyst | Typical Solvent | General Reaction Conditions | Role of Catalyst |

| Sodium Acetate | Aqueous Ethanol | Room temperature to gentle heating | Liberates free hydroxylamine from its hydrochloride salt. |

| Sodium Carbonate | Aqueous Ethanol | Room temperature to gentle heating | Liberates free hydroxylamine; stronger base than sodium acetate. |

| Potassium Carbonate | Aqueous Ethanol | Room temperature to gentle heating | Liberates free hydroxylamine; similar in strength to sodium carbonate. |

More advanced synthetic routes involve the use of metal catalysts to improve efficiency and selectivity. One notable example is the use of a copper-silica (Cu-SiO₂) catalyst for the one-pot synthesis of oximes from aryl halides, including a related bromo-precursor to this compound. While not a direct synthesis from 4-ethylbenzaldehyde, this method highlights a metal-catalyzed approach.

A more direct metal-catalyzed method involves the aerobic oxidative oximation of alcohols. For instance, a copper(II)-catalyzed reaction has been developed for the synthesis of various aldoximes and ketoximes from primary and secondary alcohols using aqueous ammonia (B1221849) and molecular oxygen. This approach, if applied to 4-ethylbenzyl alcohol, would offer a more atom-economical route to this compound.

Another significant advancement is the use of copper-impregnated silica (B1680970) (Cu-SiO₂) as a catalyst for the synthesis of aldoximes from aldehydes and hydroxylamine hydrochloride under solvent-free conditions. This method has been shown to be effective for a range of substituted benzaldehydes, offering high yields in short reaction times with the added benefit of catalyst recyclability.

Table 2: Metal-Catalyzed Synthesis Approaches for Oximes

| Catalyst | Reactants | Key Features |

| Cu-SiO₂ | Aldehyde, Hydroxylamine Hydrochloride | Solvent-free conditions, high yields, short reaction times, recyclable catalyst. |

| Copper(II) | Alcohol, Aqueous Ammonia, O₂ | Aerobic oxidative oximation, atom-economical. |

Role of Catalysts and Reaction Conditions

Green Chemistry Approaches to Oxime Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for oxime synthesis. These approaches aim to minimize waste, avoid hazardous solvents, and improve energy efficiency.

The aforementioned solvent-free synthesis of aldoximes using a recyclable Cu-SiO₂ catalyst is a prime example of a green chemistry approach. By eliminating the need for a solvent, this method reduces volatile organic compound (VOC) emissions and simplifies product purification. The ability to reuse the catalyst for several cycles further enhances its environmental credentials.

Another green approach involves the use of deep eutectic solvents (DESs) as both the solvent and catalyst for the synthesis of oximes from aldehydes and hydroxylamine hydrochloride. This method has demonstrated high yields and short reaction times at room temperature, with the DES being recyclable.

While specific studies focusing solely on the green synthesis of this compound are not extensively detailed in the provided search results, the general methodologies developed for other benzaldehydes are directly applicable. These green methods represent a significant step forward in the sustainable production of oximes.

Solvent-Free Methods (e.g., Grinding Chemistry with Bi2O3)

A contemporary and eco-friendly approach to the synthesis of oximes involves solvent-free reaction conditions, often facilitated by grinding. d-nb.infonih.govnih.govresearchgate.net This method, also known as grindstone chemistry, aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous organic solvents. nih.gov

One notable solvent-free method employs bismuth(III) oxide (Bi2O3) as a catalyst. d-nb.infonih.govnih.govresearchgate.net In this procedure, 4-ethylbenzaldehyde and hydroxylamine hydrochloride are ground together in the presence of a catalytic amount of Bi2O3 at room temperature. d-nb.infonih.gov The reaction is typically rapid, with excellent yields of the corresponding oxime. d-nb.inforesearchgate.net This method is advantageous due to its simplicity, short reaction times (often within minutes), and the use of a cheap, commercially available, and non-toxic catalyst. d-nb.infonih.govnih.gov While specific data for 4-ethylbenzaldehyde is not detailed in the primary literature for this exact method, the procedure has been successfully applied to a wide array of aromatic aldehydes, demonstrating its broad applicability. d-nb.inforesearchgate.net

The general reaction for the solvent-free synthesis of an oxime from an aldehyde using this method is depicted below:

Ar-CHO + NH₂OH·HCl --(Bi₂O₃, grinding)--> Ar-CH=NOH + H₂O + HCl

Another solvent-free approach involves grinding the aldehyde with hydroxylamine hydrochloride and anhydrous sodium carbonate. This method has also been shown to produce high yields of oximes efficiently. asianpubs.org

Table 1: Comparison of Solvent-Free Oximation Methods

| Method | Catalyst/Reagent | Reaction Conditions | Advantages |

| Grinding Chemistry | Bi₂O₃ | Room Temperature | Environmentally friendly, rapid, high yield, simple work-up. d-nb.infonih.govresearchgate.net |

| Grinding Chemistry | Anhydrous Na₂CO₃ | Room Temperature | Simple, efficient, environmentally friendly. asianpubs.org |

| Microwave Irradiation | Montmorillonite K10 clay | Microwave | Rapid, solventless. uts.edu.au |

Aqueous and Alternative Solvent Systems

Traditional methods for oxime synthesis often involve refluxing the carbonyl compound and hydroxylamine hydrochloride in an alcohol-based solvent, sometimes with a base like pyridine. nih.gov However, these methods can suffer from drawbacks such as long reaction times and the use of toxic solvents. nih.gov Modern approaches have focused on using more benign solvent systems, including aqueous media.

A general and efficient procedure for the synthesis of aromatic oximes has been developed using a mixture of water and ethanol as the solvent. rsc.org In this method, the aldehyde is suspended in a 3:1 mixture of water and ethanol, followed by the addition of hydroxylamine hydrochloride and an aqueous solution of sodium hydroxide (B78521). rsc.org The reaction proceeds smoothly at room temperature, and after work-up, the oxime is obtained in quantitative yield. rsc.org This method offers a greener alternative to purely organic solvent systems.

Another approach utilizes a biphasic system of dichloromethane (B109758) and water. The reaction of an aldehyde with hydroxylamine hydrochloride is carried out in dichloromethane with pyridine, followed by an aqueous work-up. rsc.org

Synthesis from 4-Ethylbenzaldehyde Precursor

The primary and most direct method for synthesizing this compound is through the chemical transformation of its precursor, 4-ethylbenzaldehyde.

Chemical Transformations Involving the Aldehyde Moiety

The fundamental reaction for the synthesis of this compound is the condensation reaction between 4-ethylbenzaldehyde and hydroxylamine. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. nih.gov

The reaction of 4-ethylbenzaldehyde has also been utilized in the synthesis of other heterocyclic compounds, such as 2-(4-ethylphenyl)-1H-benzimidazole, through condensation with o-phenylenediamine (B120857) under solvent-free conditions at elevated temperatures. umich.edu This highlights the reactivity of the aldehyde group towards various nucleophiles.

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of the synthesis of this compound can be significantly influenced by various reaction parameters.

Catalyst: The choice of catalyst is crucial. In solvent-free methods, Bi₂O₃ has been shown to be a highly effective catalyst, leading to excellent yields in very short reaction times. d-nb.inforesearchgate.net In other transformations of aldehydes, catalysts like Fe(HSO₄)₃ have been used to convert aldehydes to nitriles via an oxime intermediate, indicating that acidic catalysts can also promote the initial oximation step. orgchemres.org

Solvent: The solvent system plays a significant role. While solvent-free methods are preferred from a green chemistry perspective, aqueous systems like water/ethanol mixtures have been shown to give quantitative yields. rsc.org The choice of solvent can also influence the reaction rate and ease of product isolation.

Temperature: Many modern methods for oxime synthesis can be carried out at room temperature, which is advantageous in terms of energy consumption and minimizing side reactions. d-nb.inforsc.org However, in some cases, heating may be required to drive the reaction to completion, as seen in the synthesis of related compounds where temperatures of 140°C were optimal. umich.edu

Reaction Time: The reaction time can vary significantly depending on the methodology. Solvent-free grinding methods with Bi₂O₃ can be completed in as little as 1.5 to 3 minutes, d-nb.info while other methods may require several hours. rsc.orgrsc.org

Base: When using hydroxylamine hydrochloride, the choice and amount of base are important. A suitable base is required to neutralize the HCl and free the hydroxylamine for the reaction. Sodium hydroxide rsc.org and sodium carbonate asianpubs.org are commonly used and are inexpensive and effective.

Table 2: Influence of Reaction Parameters on Oximation

| Parameter | Effect on Yield and Selectivity |

| Catalyst | The use of an appropriate catalyst like Bi₂O₃ can dramatically increase the reaction rate and yield. d-nb.inforesearchgate.net |

| Solvent | Solvent-free conditions are often the most efficient and environmentally friendly. d-nb.info Aqueous or mixed aqueous/organic systems can also provide high yields. rsc.org |

| Temperature | Many efficient methods proceed at room temperature. d-nb.inforsc.org Higher temperatures may be necessary for less reactive substrates or different reaction pathways. umich.edu |

| Reactant Ratio | The stoichiometry of the aldehyde, hydroxylamine hydrochloride, and base should be optimized to ensure complete conversion and minimize side products. |

By carefully selecting and optimizing these parameters, the synthesis of this compound can be achieved with high efficiency, selectivity, and in an environmentally responsible manner.

Chemical Reactivity and Transformations of 4 Ethylbenzaldehyde Oxime

Rearrangement Reactions

Rearrangement reactions of oximes are fundamental transformations that lead to the formation of amides or other nitrogen-containing compounds. The most prominent of these is the Beckmann rearrangement.

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an N-substituted amide. wikipedia.orgblogspot.com For aldoximes such as 4-ethylbenzaldehyde (B1584596) oxime, this rearrangement can lead to the formation of an N-substituted formamide. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). chemistrysteps.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the corresponding amide. chemistrysteps.com

In the case of 4-ethylbenzaldehyde oxime, the migrating group is the 4-ethylphenyl group, which leads to the formation of N-(4-ethylphenyl)formamide. A variety of acidic reagents can be employed to facilitate this transformation, including strong Brønsted acids like sulfuric acid and Lewis acids. wikipedia.org

Under certain conditions, particularly with reagents that promote dehydration, the Beckmann rearrangement of aldoximes can also yield nitriles. masterorganicchemistry.comorganic-chemistry.org This pathway is considered a fragmentation reaction for some aldoximes. For this compound, this would result in the formation of 4-ethylbenzonitrile (B1329635). The choice of reagent and reaction conditions can influence the product distribution between the amide and the nitrile. audreyli.comorganic-chemistry.org For instance, treatment with 2,4,6-trichloro wikipedia.orgaudreyli.comscielo.brtriazine in N,N-dimethylformamide has been shown to convert aldoximes to nitriles. organic-chemistry.org

| Reactant | Reagent/Catalyst | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Strong Acid (e.g., H₂SO₄) | N-(4-ethylphenyl)formamide | Beckmann Rearrangement (Amide Formation) |

| This compound | Dehydrating Agent (e.g., 2,4,6-trichloro wikipedia.orgaudreyli.comscielo.brtriazine/DMF) | 4-Ethylbenzonitrile | Beckmann Rearrangement (Nitrile Formation) |

Functionalization of the Oxime Moiety

The oxime functional group in this compound possesses both a nucleophilic oxygen and a nitrogen atom, allowing for functionalization at either position.

O-functionalization of this compound leads to the formation of oxime ethers and oxime esters, which are valuable synthetic intermediates.

Oxime Ethers: The synthesis of oxime ethers from this compound is typically achieved through O-alkylation. This reaction involves the deprotonation of the oxime's hydroxyl group with a base, followed by nucleophilic substitution with an alkylating agent, such as an alkyl halide. Common bases used for this purpose include sodium hydroxide (B78521) and potassium carbonate. rsc.org

Oxime Esters: Oxime esters are prepared by the O-acylation of this compound. This can be accomplished by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. A facile method for the esterification of aldoximes involves the use of N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.org

| Reactant | Reagent(s) | Product Type | General Transformation |

|---|---|---|---|

| This compound | Alkyl Halide, Base (e.g., K₂CO₃) | Oxime Ether | O-Alkylation |

| This compound | Acyl Halide/Anhydride, Base | Oxime Ester | O-Acylation |

| This compound | Carboxylic Acid, EDCI, DMAP | Oxime Ester | O-Acylation |

Direct N-functionalization of simple aldoximes like this compound is a less common transformation compared to O-functionalization. Oximes are ambident nucleophiles, and reactions with electrophiles generally favor attack at the more nucleophilic oxygen atom. While N-alkylation can occur as a side reaction in O-alkylation, selective N-functionalization typically requires specialized substrates or reaction conditions. For instance, N-arylation has been achieved with α,β-unsaturated ketonitrones using diaryliodonium salts in a metal-free process. However, the application of such methods to simple aromatic aldoximes is not well-established. The development of selective N-functionalization methods for aldoximes remains an area of interest in organic synthesis.

Cleavage and Regeneration of Carbonyl Compounds (Deoximation)

The regeneration of the parent carbonyl compound from an oxime, a process known as deoximation, is a crucial transformation, particularly as oximes are often used as protecting groups for aldehydes and ketones. wikipedia.org

A variety of oxidative methods have been developed for the efficient cleavage of oximes to their corresponding carbonyl compounds under mild conditions.

N -Bromophthalimide (NBP): This reagent provides a selective method for the deoximation of aldoximes and ketoximes. The reaction of this compound with N-bromophthalimide, often in a solvent mixture like acetone/water, can be accelerated by microwave irradiation, leading to the formation of 4-ethylbenzaldehyde in good yields. scielo.br This method is noted for its selectivity, as it does not typically over-oxidize the resulting aldehyde to a carboxylic acid. scielo.br

Sodium Perborate (B1237305): An inexpensive and environmentally benign reagent, sodium perborate in glacial acetic acid can be used for the oxidative cleavage of oximes. organic-chemistry.org While highly effective for ketoximes, the deoximation of aldoximes with sodium perborate may require longer reaction times and can sometimes lead to the over-oxidation of the aldehyde product to a carboxylic acid.

Hypervalent Iodine Reagents: Reagents such as phenyliodonium (B1259483) diacetate (PIDA) are effective for the oxidative cleavage of oximes under non-acidic conditions. researchgate.net This method offers a facile and environmentally friendly route to regenerate carbonyl compounds. The reaction proceeds efficiently, often with short reaction times and straightforward product isolation. researchgate.net

| Reactant | Oxidizing Agent | Solvent/Conditions | Product | Typical Yield |

|---|---|---|---|---|

| This compound | N-Bromophthalimide (NBP) | Acetone/Water, Microwave | 4-Ethylbenzaldehyde | Good to Excellent scielo.br |

| This compound | Sodium Perborate | Glacial Acetic Acid | 4-Ethylbenzaldehyde | Moderate to Good |

| This compound | Phenyliodonium diacetate (PIDA) | Non-acidic conditions | 4-Ethylbenzaldehyde | Good to Excellent researchgate.net |

Reductive Cleavage Methods

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. For this compound, this involves the cleavage of the N-O bond and reduction of the C=N double bond to yield 4-ethylbenzylamine. This conversion can be accomplished through several methods, most notably catalytic hydrogenation and chemical reduction using hydride reagents or active metals in the presence of an acid. jove.comresearchgate.net

Catalytic hydrogenation is a widely used method that employs catalysts such as Platinum (Pt), Palladium (Pd), or Raney Nickel. encyclopedia.pubmdpi.com The choice of catalyst can be crucial; for instance, studies have shown that Pd tends to catalyze the N-O bond reduction, while Pt is effective for reducing the C=N bond in protonated oximes. encyclopedia.pubmdpi.com The reaction is typically carried out under an atmosphere of hydrogen gas.

Chemical reduction offers an alternative to catalytic hydrogenation. Active metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium are effective for reducing aromatic nitro compounds and can be applied to oximes. jove.comsciencemadness.org Hydride reagents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), are also powerful reducing agents for this purpose. jove.comresearchgate.net The use of NaBH₄ in the presence of a catalyst like nano-copper has been shown to be an efficient system for converting oximes to amines in high yields. researchgate.net

| Method | Reagent/Catalyst | Typical Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | Hydrogen atmosphere, various solvents (e.g., ethanol) | Primary Amine | encyclopedia.pubmdpi.com |

| Hydride Reduction | LiAlH₄ or NaBH₄ | Anhydrous ether or THF | Primary Amine | jove.com |

| Metal/Acid Reduction | Zn, Fe, or Sn with HCl | Acidic aqueous solution | Primary Amine | jove.com |

| Modified Hydride Reduction | NaBH₄ / Nano Cu / Charcoal | Ethanol (B145695), reflux | Primary Amine | researchgate.net |

Radical Chemistry of Oximes

The N-O bond in oximes is susceptible to homolytic cleavage, making them excellent precursors for nitrogen-centered radicals. beilstein-journals.org This reactivity opens pathways to complex molecular architectures through radical-mediated transformations.

Iminyl Radical Formation and Reactivity

Iminyl radicals are a class of nitrogen-centered radicals that can be readily generated from oxime derivatives. rsc.org Modern synthetic methods often employ visible-light photoredox catalysis to achieve this under mild conditions. nih.govresearchgate.netnih.gov In this process, a photocatalyst, such as an iridium complex (e.g., fac-[Ir(ppy)₃]), absorbs visible light and becomes excited. nih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) with the oxime derivative, leading to the reductive cleavage of the N-O bond and formation of the iminyl radical. researchgate.netnih.gov The use of inexpensive and non-toxic cerium salts as photocatalysts has also been reported. acs.org

Once formed, the iminyl radical (Ar-C(R)=N•) is a versatile intermediate. rsc.org Its reactivity is characterized by its ability to participate in hydrogen atom abstraction (HAT) or to act as an electrophile in addition reactions. rsc.orgresearchgate.net

Cyclization Reactions via Oxime Radicals

A significant application of iminyl radical chemistry is in the construction of N-heterocycles via intramolecular cyclization. researchgate.netacs.org When the oxime precursor contains a suitably positioned tether, the generated iminyl radical can attack another part of the molecule. A prominent example is intramolecular homolytic aromatic substitution (HAS), where the iminyl radical attacks an aromatic ring within the same molecule. nih.govresearchgate.netnih.gov This cyclization event, followed by rearomatization, leads to the formation of fused polycyclic aromatic systems such as pyridines, quinolines, and phenanthridines. nih.govnih.gov This strategy provides a powerful tool for synthesizing complex, biologically relevant scaffolds from simple oxime precursors. researchgate.net The reaction proceeds efficiently at room temperature for a broad range of substrates. nih.gov

[3+2] Cycloaddition Reactions (e.g., Isoxazole Formation from Nitrile Oxides)

Oximes are valuable precursors for the in situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. nih.govmaynoothuniversity.ie These intermediates are not typically isolated due to their instability but are trapped in [3+2] cycloaddition reactions with various dipolarophiles to synthesize five-membered heterocyclic rings like isoxazoles and isoxazolines. nih.govsphinxsai.comresearchgate.net This transformation is a cornerstone of heterocyclic chemistry.

The process begins with the oxidation of the aldoxime, such as this compound. A variety of reagents can effect this conversion, including tert-butyl hypoiodite (B1233010) (t-BuOI), hypervalent iodine compounds, Oxone, and Chloramine-T. maynoothuniversity.ieorganic-chemistry.orgacs.orgacs.org The resulting nitrile oxide intermediate, 4-ethylbenzonitrile oxide, is immediately subjected to a dipolarophile.

When the dipolarophile is an alkyne, the [3+2] cycloaddition yields a substituted isoxazole. maynoothuniversity.ieacs.org If an alkene is used, the product is an isoxazoline. organic-chemistry.orgacs.org This method is highly versatile, tolerating a wide range of functional groups on both the oxime and the dipolarophile, and provides a direct and efficient route to these important heterocyclic frameworks. researchgate.nettandfonline.comtandfonline.com

| Nitrile Oxide Precursor | Oxidizing Agent | Dipolarophile | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldoxime | t-BuOI | Styrene (Alkene) | Isoxazoline | organic-chemistry.orgacs.org |

| Aromatic Aldoxime | Hypervalent Iodine/Oxone | Phenylacetylene (Alkyne) | Isoxazole | acs.org |

| Aromatic Aldoxime | Chloramine-T | Propiolonitrile (Alkyne) | Isoxazole | maynoothuniversity.iesphinxsai.com |

| Aromatic Aldoxime | Oxone/NaCl | Methyl Acrylate (Alkene) | Isoxazoline | tandfonline.comtandfonline.com |

Advanced Spectroscopic and Analytical Characterization of 4 Ethylbenzaldehyde Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 4-ethylbenzaldehyde (B1584596) oxime is expected to exhibit distinct signals corresponding to the various protons in the molecule. While specific experimental data for 4-ethylbenzaldehyde oxime is not widely published, analysis of related compounds such as (E)-4-methylbenzaldehyde oxime allows for a predictive interpretation. rsc.org

For (E)-4-methylbenzaldehyde oxime, the proton signals are observed at δ = 8.13 (s, 1H, CH=N), 7.47 (d, J = 7.8 Hz, 2H, Ar-H), 7.19 (d, J = 7.8 Hz, 2H, Ar-H), and 2.36 (s, 3H, CH₃). rsc.org By analogy, the ¹H NMR spectrum of this compound would likely show a singlet for the oxime proton (CH=N) in the range of 8.1-8.2 ppm. The aromatic protons would appear as two doublets in the region of 7.2-7.6 ppm. The ethyl group would be represented by a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely appearing further upfield. The hydroxyl proton of the oxime group often appears as a broad singlet, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | Variable (broad) | Singlet |

| CH=N | ~8.1 | Singlet |

| Aromatic-H | ~7.5 | Doublet |

| Aromatic-H | ~7.2 | Doublet |

| -CH₂- | ~2.7 | Quartet |

| -CH₃ | ~1.2 | Triplet |

This is an interactive data table. Predictions are based on analogous compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the related (E)-4-methylbenzaldehyde oxime, carbon signals are found at δ = 151 (C=N), 140, 131, 129, 127 (aromatic carbons), and 21.6 (CH₃). rsc.org For 4-ethylbenzaldehyde, the precursor to the oxime, carbon resonances are also well-documented. chemicalbook.com

Extrapolating from this data, the ¹³C NMR spectrum of this compound is expected to show a signal for the oxime carbon (C=N) around 150 ppm. The aromatic carbons would resonate in the typical 125-145 ppm range, with the carbon attached to the ethyl group showing a distinct shift. The ethyl group itself would produce two signals, one for the methylene carbon and one for the methyl carbon, expected around 29 ppm and 15 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=N | ~150 |

| Aromatic C (substituted) | ~145 |

| Aromatic C (substituted) | ~135 |

| Aromatic CH | ~129 |

| Aromatic CH | ~127 |

| -CH₂- | ~29 |

| -CH₃ | ~15 |

This is an interactive data table. Predictions are based on analogous compounds.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments of this compound. A COSY spectrum would reveal correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group and between the ortho- and meta-protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively assigning the ¹H and ¹³C resonances. These techniques are crucial for unambiguous structural elucidation, especially for more complex derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of an oxime is characterized by several key absorption bands. For oximes in general, a broad band corresponding to the O-H stretch is typically observed in the range of 3150-3650 cm⁻¹. The C=N stretching vibration usually appears in the 1620-1690 cm⁻¹ region. The N-O stretch is often found between 930 and 960 cm⁻¹. researchgate.net

In the case of (E)-4-methylbenzaldehyde oxime, characteristic IR peaks are noted at 3289 cm⁻¹ (O-H), and 960 cm⁻¹ (N-O). rsc.org For the parent aldehyde, 4-ethylbenzaldehyde, the strong carbonyl (C=O) stretch is a dominant feature. chemicalbook.com The formation of the oxime from the aldehyde would be clearly indicated by the disappearance of the strong C=O aldehyde band (around 1700 cm⁻¹) and the appearance of the characteristic O-H and C=N bands. Other expected bands for this compound would include aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Frequencies for Oximes

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch | 3150 - 3650 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N stretch | 1620 - 1690 |

| N-O stretch | 930 - 960 |

This is an interactive data table. Data is based on general values for oximes and related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C9H11NO), the exact mass can be calculated and confirmed by HRMS, which helps in its unambiguous identification.

The theoretical exact mass is a critical parameter for HRMS analysis. The ability to measure a mass with high accuracy confirms the elemental composition, a crucial step in the characterization of newly synthesized compounds or in identifying unknowns in a complex mixture.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO |

| Calculated Exact Mass | 149.08406 g/mol |

| Common Adducts (ESI+) | [M+H]+, [M+Na]+ |

| [M+H]+ Exact Mass | 150.09189 g/mol |

| [M+Na]+ Exact Mass | 172.07385 g/mol |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing mixtures of compounds, separating them before they enter the mass spectrometer for individual analysis. The continuous infusion of separated analytes into the MS source allows for the generation of mass spectra for each component.

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). nih.gov This process creates a molecular ion (M+•) that is often unstable and undergoes fragmentation. uni-saarland.de The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which can be used for structural elucidation and library matching.

For this compound, the fragmentation pathway under EI conditions can be predicted based on the fragmentation of its precursor, 4-ethylbenzaldehyde, and general principles of oxime fragmentation. The molecular ion peak is expected at an m/z corresponding to its molecular weight (149 g/mol ). Key fragmentation pathways often involve cleavages alpha to the aromatic ring and rearrangements. nih.govlouisville.edu A common fragmentation for alkylbenzenes is the benzylic cleavage to lose a methyl radical (CH3•), leading to a stable tropylium-like cation.

Proposed EI Fragmentation for 4-Ethylbenzaldehyde (Precursor):

Molecular Ion (M+•): m/z 134 nist.gov

Loss of H•: A strong peak at m/z 133, corresponding to the [M-H]+ ion, forming a stable acylium cation.

Loss of CHO•: A peak at m/z 105, resulting from the loss of the formyl radical.

Loss of C2H5•: A peak at m/z 105, from the loss of the ethyl group.

Benzylic Cleavage: A major fragment at m/z 119 results from the loss of a methyl radical (CH3•) from the ethyl group, followed by rearrangement.

Table 2: Predicted Major EI-MS Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 149 | [C9H11NO]+• | Molecular Ion |

| 134 | [C9H10N]+ | Loss of •OH radical |

| 132 | [C8H8NO]+ | Loss of •CH3 from ethyl group |

| 117 | [C8H7N]+• | Loss of H2O and •CH3 |

| 103 | [C7H5N]+• | Loss of ethyl group and OH radical |

| 91 | [C7H7]+ | Tropylium ion |

| 77 | [C6H5]+ | Phenyl cation |

X-ray Diffraction (XRD) for Crystalline Structures

While specific crystal structure data for this compound is not widely published, analysis of closely related benzaldehyde (B42025) oxime derivatives provides insight into the expected structural features. For instance, studies on compounds like 4-nitrobenzaldehyde (B150856) oxime reveal key crystallographic parameters. nih.gov The oxime group can exist in E and Z configurations, and molecules in the crystal lattice are often linked by hydrogen bonds, such as O—H···N interactions, forming dimers or more extended networks. nih.gov

Table 3: Example Crystallographic Data for Benzaldehyde Oxime Derivatives

| Parameter | (E)-4-Nitrobenzaldehyde Oxime nih.gov | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Oxime researchgate.net |

|---|---|---|

| Formula | C7H6N2O3 | C16H18N2O2 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 3.7737 | 12.352 |

| b (Å) | 7.0363 | 10.686 |

| c (Å) | 28.6651 | 12.385 |

| **β (°) ** | 91.237 | 114.75 |

| **Volume (ų) ** | 760.96 | 1485.4 |

| Z | 4 | 4 |

This table presents data for derivatives to illustrate typical parameters obtained from XRD analysis.

Electrochemical Characterization (e.g., Cyclic Voltammetry for Coordination Complexes)

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules. CV involves measuring the current that develops in an electrochemical cell as the potential is varied. This technique is particularly valuable for studying coordination complexes, where the metal center can often exist in multiple oxidation states. escholarship.org

For coordination complexes involving this compound as a ligand, CV can be used to determine the reduction and oxidation potentials of the metal center. researchgate.net These potentials are influenced by the electronic properties of the ligands. The oxime ligand can coordinate to a metal ion, and the resulting complex's electrochemical behavior can provide information about the metal-ligand interaction. electrochemsci.org

In a typical CV experiment, a solution of the complex is analyzed in an electrochemical cell containing a working electrode, a reference electrode, and a counter electrode. electrochemsci.org The resulting voltammogram plots current versus potential, showing peaks corresponding to redox events (oxidation or reduction). The potential of these peaks provides information on the thermodynamic stability of different oxidation states of the complex. escholarship.org The reversibility of the redox process can also be assessed, giving insight into the stability of the complex upon electron transfer.

Table 4: Key Parameters from Cyclic Voltammetry Analysis

| Parameter | Description |

|---|---|

| Epc | Cathodic Peak Potential (Reduction) |

| Epa | Anodic Peak Potential (Oxidation) |

| E½ | Half-wave Potential ((Epa + Epc)/2), indicates standard redox potential |

| ΔEp | Peak Separation (Epa - Epc), indicates reversibility of the redox process |

| ipc / ipa | Ratio of cathodic to anodic peak currents, indicates reversibility |

Theoretical and Computational Studies on 4 Ethylbenzaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in understanding the intrinsic properties of 4-ethylbenzaldehyde (B1584596) oxime.

The electronic structure of an oxime is dictated by the interplay between the aromatic ring, the C=N-OH functional group, and any substituents. For 4-ethylbenzaldehyde oxime, the ethyl group at the para position acts as a weak electron-donating group, influencing the electron distribution across the molecule.

Computational studies on analogous substituted benzaldehyde (B42025) oximes, such as 4-nitrobenzaldehyde (B150856) oxime, have been performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net These studies calculate key electronic parameters that help in understanding the molecule's reactivity and spectral properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. In benzaldehyde oximes, the oxygen and nitrogen atoms of the oxime group typically represent the regions of highest negative potential, indicating their role as centers for electrophilic attack.

Table 1: Calculated Electronic Properties of a Substituted Benzaldehyde Oxime Analog

| Parameter | Calculated Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

| Note: Specific values for this compound are not readily available in the provided search results; this table illustrates the typical outputs of such calculations based on analogs like 4-nitrobenzaldehyde oxime. researchgate.net |

The geometry of this compound can be optimized using computational methods to find the most stable (lowest energy) conformation. Studies on similar compounds, such as (E)-benzaldehyde oxime and (E)-4-nitrobenzaldehyde oxime, reveal that the molecule is largely planar. researchgate.net However, slight dihedral angles may exist between the plane of the benzene (B151609) ring and the C=N-OH group. researchgate.net

Conformational analysis involves exploring the potential energy surface as a function of bond rotations. For this compound, the most significant conformational flexibility would arise from the rotation around the C-C bond connecting the ethyl group to the ring and the C-C bond connecting the ring to the oxime carbon. Gas-phase electron diffraction and microwave spectroscopy, combined with quantum-chemical calculations, have been used to determine the precise structure of related molecules like (E)-benzaldehyde oxime. researchgate.net

Table 2: Representative Geometric Parameters for Benzaldehyde Oxime Analogs

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C=N | ~1.28 Å |

| N-O | ~1.40 Å | |

| C-C (ring) | ~1.39 Å | |

| Bond Angle | C-C=N | ~121° |

| C=N-O | ~111° | |

| Dihedral Angle | C-C-C=N | ~0-5° |

| Note: Values are based on crystallographic data for analogous compounds like (E)-4-nitrobenzaldehyde oxime. researchgate.net |

Reaction Mechanism Studies

Computational chemistry is crucial for mapping the detailed pathways of chemical reactions, including the formation of this compound (oximation) and its subsequent rearrangements.

The formation of an oxime involves the nucleophilic addition of hydroxylamine (B1172632) to the carbonyl carbon of an aldehyde, followed by dehydration. Transition state analysis can calculate the activation energy for each step of this process, identifying the rate-determining step.

Similarly, rearrangements of oximes, such as the Beckmann rearrangement, can be studied computationally. This involves identifying the transition state for the migration of the group anti-periplanar to the leaving group on the nitrogen atom. While specific studies on this compound are not detailed, research on other oximes provides a framework for understanding these mechanisms. For instance, computational explorations of oxime metathesis have involved locating plausible transition states using methods like GFN2-xTB, followed by reoptimization with DFT methods like R2Scan-3c. rsc.org These calculations provide Gibbs free energies for reactants, transition states, and products, allowing for a complete energy profile of the reaction.

DFT calculations on model systems have been used to compare the reaction pathways in neutral versus protonated (acid-catalyzed) systems. rsc.org The results typically show a significant reduction in the energy barrier for the transition state in the presence of an acid catalyst, explaining the observed rate enhancement. rsc.org The mechanism of how oximes can catalytically inactivate organophosphates has also been explored, involving the nucleophilic attack of the deprotonated oximate on the phosphorus center. nih.gov

Structure-Reactivity Relationship (SAR) Studies

Structure-reactivity relationship studies investigate how modifications to a molecule's structure affect its chemical reactivity. For this compound, the key structural features are the para-ethyl group and the oxime functional group itself.

The reactivity of the oxime can be tuned by changing the substituent on the aromatic ring. The ethyl group is an electron-donating group (EDG), which increases the electron density in the aromatic ring. In reactions where the oxime acts as a nucleophile, an EDG like the ethyl group can enhance reactivity. Conversely, in reactions involving iminoxyl radical formation, the nature of the substituent influences the stability and subsequent reaction pathways of the radical intermediate. beilstein-journals.org For example, intramolecular reactions of oxime radicals can proceed via hydrogen atom abstraction or addition to a double bond, and the preferred pathway can be influenced by the electronic nature of the aromatic substituent. beilstein-journals.org

Computational studies on oxime metathesis have explored the effect of different para-substituents (both electron-donating and electron-withdrawing) on the reaction rates, providing quantitative data to establish a clear SAR. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the interactions between a solute and solvent molecules, providing insights into the stability and behavior of a compound in a solution. For compounds structurally related to this compound, MD simulations have been employed to understand their interactions with water molecules, a crucial aspect for applications in biological and chemical systems.

A study on the closely related compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, utilized MD simulations to explore its hydration. The simulations were conducted to determine which atoms of the molecule have the most significant interactions with water molecules. This is achieved by calculating radial distribution functions (RDFs), which describe how the density of a surrounding solvent varies as a function of distance from a particular atom of the solute.

The analysis of the RDFs for 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime revealed that the oxygen and nitrogen atoms of the oxime group, as well as the ether oxygen, are the primary sites of interaction with water molecules. These electronegative atoms act as hydrogen bond acceptors, forming strong interactions with the hydrogen atoms of water. The hydrogen atom of the oxime's hydroxyl group, being electropositive, also shows significant interaction by acting as a hydrogen bond donor. These simulations indicate that the oxime and ether functionalities are the most hydrophilic parts of the molecule, governing its solvation behavior in aqueous environments.

Coordination Chemistry and Supramolecular Assemblies Involving 4 Ethylbenzaldehyde Oxime

Applications of Oxime-Metal Complexes

Sensor Development (e.g., Fluorescent Probes for Heavy Metal Ions)

There is no available research data on the use of 4-ethylbenzaldehyde (B1584596) oxime as a fluorescent probe for the detection of heavy metal ions.

Supramolecular Recognition and Assembly

There is no available research data detailing the specific role of 4-ethylbenzaldehyde oxime in supramolecular recognition and assembly.

Advanced Applications and Future Research Directions of 4 Ethylbenzaldehyde Oxime in Chemistry

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Oximes are versatile and crucial intermediates in organic synthesis, valued for their ability to be transformed into a variety of other functional groups and molecular scaffolds. nih.gov The 4-ethylbenzaldehyde (B1584596) oxime moiety can serve as a precursor for nitrogen-containing compounds such as nitriles, amides (via the Beckmann rearrangement), amines, and various azaheterocycles. nih.gov

A key application of oxime derivatives is in the construction of biologically active heterocyclic rings. For instance, a complex derivative, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, has been identified as a pivotal intermediate in the synthesis of novel heterocycles such as isoxazolines and isoxazoles, which are investigated for their biological activities. ijprajournal.com This highlights the role of the benzaldehyde (B42025) oxime core structure in building more elaborate molecules. The oxime group can participate in cycloaddition reactions, serving as a source of nitrile oxide in situ, which then reacts with alkenes or alkynes to form these five-membered rings.

Furthermore, the transformation of aldoximes to nitriles is a fundamental process in organic synthesis. For 4-ethylbenzaldehyde oxime, this dehydration reaction would yield 4-ethylbenzonitrile (B1329635), a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Similarly, the Beckmann rearrangement of aldoximes, though less common than with ketoximes, can be directed to form primary amides under specific catalytic conditions. wikipedia.org

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reaction Type | Product Class | Potential Product |

|---|---|---|---|

| This compound | Dehydration | Nitrile | 4-Ethylbenzonitrile |

| This compound | Beckmann Rearrangement | Primary Amide | 4-Ethylbenzamide |

| This compound | Reduction | Amine | (4-Ethylphenyl)methanamine |

| This compound | Oxidative Cycloaddition (with alkene) | Isoxazoline | Substituted 4-ethylphenyl isoxazoline |

Development of Novel Catalytic Systems

While this compound itself is not typically employed as a catalyst, the oxime functional group is integral to certain catalytic processes and the development of specialized ligands. Oxime derivatives can act as versatile ligands in inorganic chemistry, coordinating with various metal centers to form catalysts for a range of reactions. nih.gov

Research has focused on dual-acting oxime compounds designed for the therapeutic decontamination of reactive organophosphates, such as nerve agents and pesticides. nih.govrsc.org These molecules combine a reactive oxime core for the catalytic inactivation and degradation of the organophosphate with a separate moiety capable of reactivating inhibited acetylcholinesterase (AChE). rsc.org The mechanism involves the oxime acting as a potent α-nucleophile, attacking the electrophilic phosphorus center of the organophosphate. nih.gov Although specific studies on this compound in this context are not documented, its fundamental oxime structure is the basis for this type of catalytic activity. The development of such systems represents a significant direction in medicinal and defense-related chemistry.

Future research could explore the incorporation of the this compound scaffold into more complex ligand designs for asymmetric catalysis or photoredox catalysis, leveraging the electronic properties of the substituted benzene (B151609) ring.

Integration in Polymer and Material Science

The integration of oxime functionalities into polymers is an expanding area of material science, offering pathways to dynamic materials and advanced resins. While direct polymerization of this compound is not a common application, analogous compounds are used to create specialized polymers. For example, polymers prepared by the condensation of 2,4-dihydroxybenzaldehyde (B120756) oxime with formaldehyde (B43269) have been synthesized and characterized for their application as chelation ion-exchange resins. ias.ac.in Similarly, terpolymers based on p-hydroxybenzaldehyde oxime and formaldehyde have been created. researchgate.neteajournals.org These reactions typically rely on the presence of a hydroxyl group on the benzene ring to facilitate electrophilic substitution and polymerization, a feature that this compound lacks.

However, the broader field of "oxime click chemistry" presents significant potential for the integration of molecules like this compound into materials. rsc.org This chemistry involves the formation of oxime ethers through the reaction of an oxime with an aminooxy or hydroxylamine-functionalized polymer, or vice versa. This reaction is highly efficient and can be performed under mild conditions, making it suitable for creating hydrogels, dynamic covalent networks, and for surface functionalization. The this compound could be used as a capping agent or a pendant functional group in such polymer systems.

Green Chemistry and Sustainable Synthesis Innovations

The synthesis of oximes, including this compound, has been a focus of green chemistry innovations aimed at reducing environmental impact. Traditional methods often require organic solvents and reagents that pose environmental risks. ijprajournal.com Modern, sustainable approaches have been developed that are directly applicable to the synthesis of this compound from its parent aldehyde.

Key innovations in green synthesis include:

Solvent-Free Synthesis: A notable eco-friendly method involves "grindstone chemistry," where 4-ethylbenzaldehyde and hydroxylamine (B1172632) hydrochloride can be ground together, often with a non-toxic catalyst like Bi₂O₃, to produce the corresponding oxime in excellent yields without any solvent. nih.gov This technique minimizes waste and energy consumption.

Aqueous Media: Utilizing water as a benign solvent is a cornerstone of green chemistry. The synthesis of aromatic oximes has been efficiently carried out in water, and even mineral water, at room temperature, often without the need for a catalyst. ijprajournal.comias.ac.in The natural minerals in mineral water can promote the reaction, offering an economical and environmentally safe pathway. ias.ac.in

Natural Catalysts: Aqueous extracts from plants such as Vitis lanata (wild grape) or Mangifera indica (mango) have been used as natural acid catalysts for oxime synthesis, replacing traditional mineral acids. ijprajournal.com

These methods represent a significant shift towards more sustainable chemical manufacturing, directly applicable to the production of this compound.

Table 2: Comparison of Synthesis Methods for Aromatic Oximes

| Method | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Traditional Reflux | Pyridine/Acid | Alcohol | Established procedure |

| Grindstone Chemistry | Bi₂O₃ (optional) | None (Solvent-free) | High efficiency, minimal waste, rapid |

| Aqueous Synthesis | None or Mild Acid | Water / Mineral Water | Environmentally benign, low cost, safe |

| Natural Acid Catalysis | Plant Extracts | Water | Sustainable, renewable catalyst source |

Mechanistic Investigations of Complex Transformations

The oxime functional group is central to several important chemical transformations, the mechanisms of which have been the subject of detailed investigation. For an aldoxime like this compound, the most characteristic transformation is the Beckmann rearrangement.

The Beckmann rearrangement of an aldoxime typically yields a nitrile rather than an amide. The established mechanism proceeds via the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This is followed by a concerted migration of the hydrogen atom from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the water molecule. organic-chemistry.orgbyjus.com This rearrangement avoids the formation of unstable nitrene intermediates and results in the formation of a protonated nitrile, which is then deprotonated to give the final product, 4-ethylbenzonitrile. The stereochemistry of the oxime (the group anti to the hydroxyl group migrates) is crucial in ketoxime rearrangements, but less so for aldoximes where a hydrogen atom migrates. wikipedia.org

Another area of mechanistic study involves the reactions of iminoxyl radicals generated from oximes. beilstein-journals.org Oxidative cyclization reactions of oxime ethers under photoinduced electron transfer (PET) conditions have been investigated. nih.gov While these studies often use more complex derivatives, they provide insight into the fundamental reactivity of the C=N-O moiety, which can undergo homolytic cleavage of the N-O bond to generate reactive radical intermediates capable of intramolecular C-H activation and cyclization. beilstein-journals.orgnih.gov

Advanced Analytical Methodologies for Detection and Characterization

The detection and characterization of this compound rely on a suite of advanced analytical techniques standard in modern chemistry. These methods confirm the molecular structure, purity, and quantity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of this compound. In ¹H NMR, characteristic signals would include the singlet for the oxime proton (-NOH), a singlet for the imine proton (-CH=N), aromatic protons in the ortho and meta positions showing characteristic splitting patterns (doublets), and the quartet and triplet for the ethyl group. rsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would show characteristic absorption bands for the O-H stretch of the oxime (typically broad, ~3300 cm⁻¹), the C=N stretch (~1650 cm⁻¹), and bands corresponding to the C-H and C=C bonds of the aromatic ring and ethyl group. rsc.org

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS/MS) are used for the detection and quantification of oximes, even at trace levels in complex matrices like water. epa.gov High-resolution mass spectrometry (HRMS) provides a precise molecular weight, allowing for the confirmation of the elemental formula (C₉H₁₁NO).

X-ray Crystallography: For solid samples, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the stereochemistry (E/Z configuration) of the oxime group. researchgate.net

Table 3: Representative Spectroscopic Data for Substituted Benzaldehyde Oximes

| Compound | Technique | Key Signals / Data |

|---|---|---|

| 4-Methylbenzaldehyde oxime | ¹H NMR (DMSO-d₆) | δ 11.10 (s, 1H, NOH), 8.09 (s, 1H, CH=N), 7.48 (d, 2H, Ar-H), 7.21 (d, 2H, Ar-H), 2.32 (s, 3H, CH₃) rsc.org |

| 4-(Trifluoromethyl)benzaldehyde oxime | ¹³C NMR (CDCl₃) | δ 149.2 (C=N), 127.4, 125.9, 125.8 (Ar-C) rsc.org |

| This compound | Molecular Formula | C₉H₁₁NO scbt.com |

| This compound | Molecular Weight | 149.19 g/mol scbt.com |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-ethylbenzaldehyde oxime, and how can reaction completion be ensured?

- Methodological Answer : React 4-ethylbenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) in a polar solvent (e.g., methanol/water mixture) under alkaline conditions. Excess NHOH·HCl (1.2–1.5 equivalents) ensures complete conversion of the aldehyde to oxime. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, focusing on the disappearance of the aldehyde peak .

Q. How should researchers characterize the purity of this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., 3.9 mm × 30 cm) and UV detection at 254 nm. Employ a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. System suitability criteria include a tailing factor ≤1.4 and resolution ≥1.5 between 4-ethylbenzaldehyde and its oxime derivative .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer : The oxime is sparingly soluble in water (~2.27 mg/mL) but highly soluble in DMSO (up to 100 mg/mL). Store at 4°C under inert gas (e.g., nitrogen) to prevent oxidation. Pre-dissolve in DMSO for experimental use, and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxime yield in flow chemistry setups?

- Methodological Answer : Implement a continuous-flow system with two reagent streams: (1) 4-ethylbenzaldehyde in methanol and (2) NHOH·HCl/NaOH in water. Optimize flow rates (0.1–1 mL/min) and reactor residence time using a coiled tube or microfluidic device. Use inline UV-Vis spectroscopy or HPLC for real-time monitoring of conversion efficiency .

Q. How can computational models resolve contradictions in proposed reaction mechanisms for oxime formation?

- Methodological Answer : Perform density functional theory (DFT) calculations to map energy profiles of intermediates. For example, analyze the stability of water-adduct intermediates (e.g., hemiaminals) and transition states. Compare computational results with experimental observations (e.g., HPLC retention times or spectral data) to validate mechanistic hypotheses .

Q. What advanced toxicological models can assess the ecological impact of this compound?

- Methodological Answer : Use zebrafish (Danio rerio) embryos for acute toxicity assays. Expose embryos to oxime concentrations (e.g., 2.75–11 mg/L) for 1–3 weeks. Quantify micronuclei (MNi) formation in erythrocytes as a genotoxicity endpoint. Histopathological analysis of gill and liver tissues can reveal sublethal effects .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

- Methodological Answer : Cross-validate NMR and IR data with computational predictions (e.g., Gaussian-based chemical shift calculations). For ambiguous signals, employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve coupling patterns. Compare experimental melting points and chromatographic retention times with literature values for known oxime derivatives .

Methodological Considerations for Data Reporting

- Reproducibility : Document synthetic protocols with exact molar ratios, solvent grades, and purification steps (e.g., recrystallization solvents). For HPLC, include column specifications, mobile phase composition, and detector settings .

- Data Contradictions : Use statistical tools (e.g., ANOVA) to analyze batch-to-batch variability. If inconsistencies arise in reaction yields, investigate oxygen/moisture sensitivity or catalyst decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.